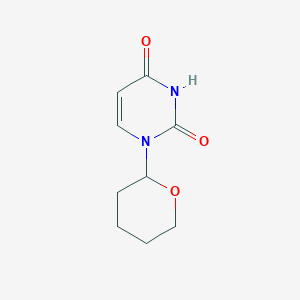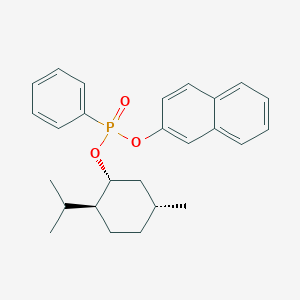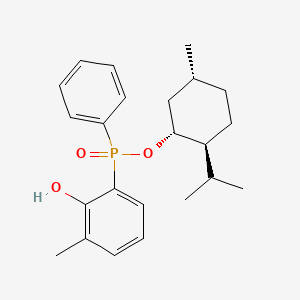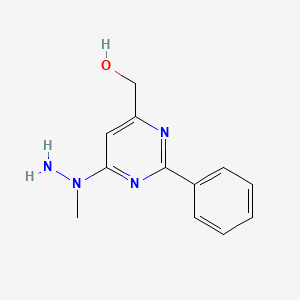
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofuranones This compound is characterized by the presence of a benzylidene group attached to a dihydrofuranone ring, with an acetyl group and a hydroxy group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 4-hydroxy-3-acetylbenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(3-formyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one.
Reduction: 3-(3-acetyl-4-hydroxybenzyl)dihydrofuran-2(3H)-one.
Substitution: 3-(3-substituted-4-hydroxybenzylidene)dihydrofuran-2(3H)-one.
Applications De Recherche Scientifique
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with biological molecules. The hydroxy and acetyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The benzylidene group can also interact with hydrophobic pockets in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-acetyl-4-hydroxyphenyl)dihydrofuran-2(3H)-one
- 3-(3-formyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one
- 3-(3-hydroxy-4-methoxybenzylidene)dihydrofuran-2(3H)-one
Uniqueness
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is unique due to the presence of both acetyl and hydroxy groups on the benzene ring, which can participate in a variety of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(3Z)-3-[(3-acetyl-4-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)11-7-9(2-3-12(11)15)6-10-4-5-17-13(10)16/h2-3,6-7,15H,4-5H2,1H3/b10-6- |
Clé InChI |
RSRJFLATPOURPB-POHAHGRESA-N |
SMILES isomérique |
CC(=O)C1=C(C=CC(=C1)/C=C\2/CCOC2=O)O |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)C=C2CCOC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)






![(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913838.png)
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)


